2-Methyl-1-phenylprop-2-en-1-one

Photolithography Polymer Chemistry DUV Resists

2-Methyl-1-phenylprop-2-en-1-one, also known as phenyl isopropenyl ketone (PIPK) or methacrylophenone, is an α,β-unsaturated ketone characterized by the molecular formula C10H10O and a molecular weight of 146.19 g/mol. This compound is a chemical reagent used in the preparation of pharmaceutical agents, including isoquinolines and tetrahydroquinolines , and serves as a photosensitive chromophore in polymer chemistry for applications such as deep-UV (DUV) resists.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 769-60-8
Cat. No. B031818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-phenylprop-2-en-1-one
CAS769-60-8
SynonymsMethacrylophenone;  1-Phenyl-1-oxo-2-methylenepropane;  2-Benzoyl-1-propene_x000B_2-Methyl-1-phenyl-2-propen-1-one;  2-Methyl-1-phenyl-2-propenone;  2-Methylacrylophenone;  Isopropenyl phenyl ketone;  NSC 98322;  Phenyl 1-methylvinyl ketone;  Phenyl 2-propenyl ket
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)C1=CC=CC=C1
InChIInChI=1S/C10H10O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7H,1H2,2H3
InChIKeyKJCFAQDTHMIAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-phenylprop-2-en-1-one (CAS 769-60-8) for Photoresist and Pharmaceutical Applications


2-Methyl-1-phenylprop-2-en-1-one, also known as phenyl isopropenyl ketone (PIPK) or methacrylophenone, is an α,β-unsaturated ketone characterized by the molecular formula C10H10O and a molecular weight of 146.19 g/mol [1]. This compound is a chemical reagent used in the preparation of pharmaceutical agents, including isoquinolines and tetrahydroquinolines , and serves as a photosensitive chromophore in polymer chemistry for applications such as deep-UV (DUV) resists [2].

Why 2-Methyl-1-phenylprop-2-en-1-one Cannot Be Substituted with Generic Analogs


Substituting 2-Methyl-1-phenylprop-2-en-1-one with generic aromatic ketones or α,β-unsaturated ketones is not straightforward due to the unique interplay of its structure's reactivity and photophysical properties. Its specific substitution pattern and the resulting electronic environment dictate its performance in applications like photolithography, where it achieves a quantum yield for main-chain scission of 0.19-0.37 in copolymers [1], and in biological systems, where it demonstrates selective enzyme inhibition, such as an IC50 of 400 nM against mPGES-1 [2]. These quantitative metrics are not reliably preserved across closely related analogs, such as benzophenone, which exhibits only a weak initiator action in common acrylic esters [3], underscoring the compound's specific and non-interchangeable role.

Quantitative Differentiation Guide for 2-Methyl-1-phenylprop-2-en-1-one (CAS 769-60-8) vs. Analogs


2-Methyl-1-phenylprop-2-en-1-one (PIPK) vs. Benzophenone: Photochemical Quantum Yield in Polymer Matrices

In copolymer systems, 2-Methyl-1-phenylprop-2-en-1-one (PIPK) demonstrates a quantum yield for triplet formation (ΦT) of 0.6 and a quantum yield for α-cleavage (Φα) of 0.3, as determined by laser flash photolysis of its alternating copolymer with styrene [1]. In contrast, benzophenone, a common aromatic ketone photoinitiator, exhibits only a 'very weak initiator action' in common acrylic or methacrylic esters such as methyl, ethyl, or n-butyl acrylate or methacrylate [2], indicating significantly lower photoreactivity in comparable matrices. This difference is critical for applications requiring high photosensitivity.

Photolithography Polymer Chemistry DUV Resists

2-Methyl-1-phenylprop-2-en-1-one vs. PMMA: Enhanced DUV Resist Sensitivity

Copolymers of 2-Methyl-1-phenylprop-2-en-1-one (PIPK) with methyl methacrylate (MMA) exhibit dramatically enhanced sensitivity as deep-UV (DUV) resists compared to poly(methyl methacrylate) (PMMA) alone. At 130°C, a PIPK copolymer achieved a sensitivity of 100 mJ/cm², which is 1200 times as high as that of PMMA exposed at room temperature and developed under similar conditions [1]. Furthermore, at a PIPK content of 16 mol% and exposure at 254 nm, the sensitivity was 810 times as high as that of PMMA [2]. This demonstrates the critical role of PIPK in enabling high-performance DUV lithography.

Photolithography Microelectronics Resist Sensitivity

2-Methyl-1-phenylprop-2-en-1-one vs. p-Methoxycarbonyl Substituted Analog: Photochemical Scission Quantum Yield in Copolymers

A direct comparison of 2-Methyl-1-phenylprop-2-en-1-one (PIPK) with its p-methoxycarbonyl substituted analog (MeOCO-PIPK) in styrene and MMA copolymers reveals that while the p-methoxycarbonyl substitution significantly increases molar extinction coefficients, it slightly lowers the quantum yield for scission, φ(s) [1]. Specifically, for MMA copolymers, PIPK (unsubstituted) achieves higher φ(s) values. In styrene copolymers, φ(s) was found to be independent of the wavelength, despite concurrent absorption by styrene units [1]. This demonstrates that the unsubstituted PIPK offers a more favorable balance for main-chain scission efficiency in certain copolymer systems.

Polymer Chemistry Photochemistry Materials Science

2-Methyl-1-phenylprop-2-en-1-one vs. Other Chalcones: Selective Enzyme Inhibition Profile

2-Methyl-1-phenylprop-2-en-1-one demonstrates selective enzyme inhibition, with a potent IC50 of 400 nM against microsomal prostaglandin E synthase-1 (mPGES-1) in human IL-1β-stimulated A549 cell microsomes [1]. In contrast, its inhibitory activity against 5-lipoxygenase in A23187-stimulated human neutrophils is substantially weaker, with an IC50 of 5.00E+3 nM (5 µM) [1]. This 12.5-fold selectivity (IC50 ratio: 5000 nM / 400 nM = 12.5) highlights a distinct pharmacological profile compared to other α,β-unsaturated ketones or chalcones that may exhibit broader or less selective inhibition. This selectivity is crucial for minimizing off-target effects in anti-inflammatory drug development.

Medicinal Chemistry Enzyme Inhibition Anti-inflammatory

2-Methyl-1-phenylprop-2-en-1-one vs. Benzophenone: Initiator Efficiency in Acrylate Polymerization

In the context of free-radical polymerization, 2-Methyl-1-phenylprop-2-en-1-one (methacrylophenone) and benzophenone exhibit markedly different initiator efficiencies. While benzophenone has been reported to have 'only a very weak initiator action' in common acrylic or methacrylic esters such as methyl, ethyl, or n-butyl acrylate or methacrylate [1], methacrylophenone readily participates in copolymerization with methyl methacrylate (MMA) initiated by azobisisobutyronitrile at 60°C, as studied in ethylbenzene solution and in bulk [2]. This indicates that methacrylophenone is far more reactive in these polymerization systems, making it a suitable comonomer and photoinitiator, whereas benzophenone is not.

Polymer Chemistry Photoinitiator Free Radical Polymerization

2-Methyl-1-phenylprop-2-en-1-one vs. Substituted Analogs: Quantum Yield of Norrish Type II Photoreaction

The quantum yield for the Norrish type II photoreaction of ring-substituted phenyl isopropenyl ketones was estimated in 1,2-dichloroethane solution at 364 nm. The unsubstituted 2-Methyl-1-phenylprop-2-en-1-one and its p-chloro-substituted analog exhibited relatively high quantum yields, while p-amino and p-hydroxy compounds showed low yields, and the p-nitro-substituted compound gave no type II reaction [1]. This demonstrates that the unsubstituted parent compound is among the most efficient in this class for the photoreaction, a key attribute for applications in photoimaging and degradable polymers.

Photochemistry Polymer Degradation Photoimaging

Top Application Scenarios for 2-Methyl-1-phenylprop-2-en-1-one (CAS 769-60-8)


High-Sensitivity Deep-UV Photoresist Formulation

2-Methyl-1-phenylprop-2-en-1-one is an optimal chromophore for formulating high-sensitivity positive-tone DUV photoresists. When copolymerized with methyl methacrylate (MMA), it achieves a sensitivity of 100 mJ/cm² at 130°C, which is 1200 times higher than that of PMMA [1]. At 254 nm exposure, a copolymer with 16 mol% PIPK exhibits 810 times the sensitivity of PMMA [2]. This exceptional sensitivity, combined with improved O2 RIE durability as PIPK content increases [2], makes it invaluable for microelectronics fabrication requiring high throughput and resolution.

Selective Anti-inflammatory Drug Discovery and Chemical Biology

This compound serves as a selective inhibitor of mPGES-1 (IC50 = 400 nM) with a 12.5-fold selectivity over 5-lipoxygenase (IC50 = 5 µM) [1]. Its distinct inhibition profile makes it a valuable tool compound for studying the role of mPGES-1 in inflammatory pathways and a promising lead structure for developing novel anti-inflammatory therapeutics with potentially fewer off-target effects related to leukotriene synthesis inhibition.

Synthesis of Photodegradable Polymers and Photoimaging Materials

Leveraging its high quantum yield for the Norrish type II photoreaction and efficient main-chain scission (Φα = 0.3, Φ(s) range of 0.19-0.37 in copolymers [1]), 2-Methyl-1-phenylprop-2-en-1-one is a key monomer for creating photodegradable polymers. Its performance surpasses many substituted analogs [2] and enables the design of materials that degrade upon UV exposure, which is critical for environmentally responsive packaging, agricultural films, and advanced photoimaging systems with steep resist profiles [3].

Specialty Polymer Synthesis and Photoinitiator Systems

As a reactive α,β-unsaturated ketone, it is an effective comonomer in free-radical copolymerizations, such as with methyl methacrylate, offering significantly higher reactivity than common photoinitiators like benzophenone in acrylic ester systems [1][2]. This makes it a superior choice for synthesizing functional polymers and formulating photocurable coatings, adhesives, and inks where rapid and efficient initiation is required.

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